

Dihydrojasmone as a Flavoring Agent: Application Notes and Protocols

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Compound of Interest

Compound Name: Dihydrojasmone

Cat. No.: B1670601

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrojasmone (FEMA No. 3763, CAS No. 1128-08-1) is a synthetic flavoring substance valued for its characteristic floral and fruity aroma and taste.^{[1][2]} Chemically, it is 3-methyl-2-pentyl-2-cyclopenten-1-one. This document provides detailed application notes and experimental protocols for the use of **dihydrojasmone** as a flavoring agent in various food and beverage matrices. It is intended for researchers, scientists, and drug development professionals working on flavor applications and analysis.

Flavor Profile: **Dihydrojasmone** is characterized by a complex flavor profile that includes floral (jasmine-like), fruity, green, and woody notes.^{[1][3][4]} Its taste at a concentration of 10 ppm is described as sweet, floral, green, and herbal with a citrus nuance.^[3]

Regulatory Status: **Dihydrojasmone** is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **dihydrojasmone** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."

Quantitative Data

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C ₁₁ H ₁₈ O	
Molecular Weight	166.26 g/mol	
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	120-121 °C at 12 mmHg	[3]
Density	0.916 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.479	
Solubility	Very slightly soluble in water; soluble in alcohol and fats.	[3]
Vapor Pressure	0.01 mmHg at 20 °C	[3]
Flash Point	96 °C	

Flavor Thresholds

Threshold Type	Medium	Value	Reference
Taste Threshold	Water	10 ppm	[3]
Odor Threshold	Not Available	Data not available	

Recommended Usage Levels in Food and Beverages

The following table summarizes the average and maximum use levels for **dihydrojasmone** in various food categories as determined by FEMA.

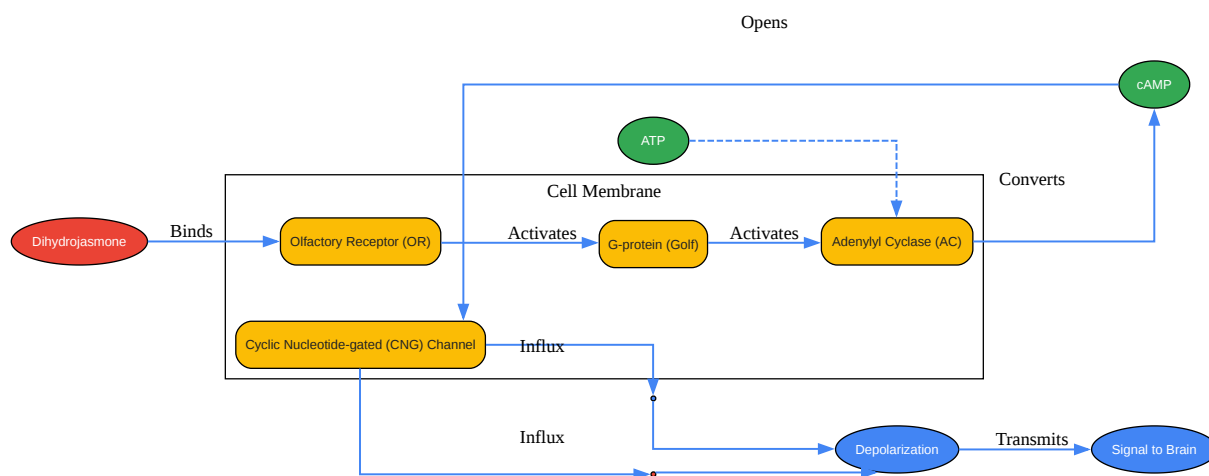
Food Category	Average Use Level (ppm)	Maximum Use Level (ppm)
Beverages, Non-alcoholic	-	2.0
Chewing Gum	-	85.0
Frozen Dairy	-	10.0
Baked Goods	Not specified	Not specified
Beverages, Alcoholic	Not specified	Not specified
Breakfast Cereals	Not specified	Not specified
Cheese	Not specified	Not specified
Condiments, Relishes	Not specified	Not specified
Confections, Frostings	Not specified	Not specified
Egg Products	Not specified	Not specified
Fats and Oils	Not specified	Not specified
Fish Products	Not specified	Not specified

Signaling Pathways in Flavor Perception

The perception of flavor is a complex interplay between the sense of smell (olfaction) and the sense of taste (gustation). Both of these sensory modalities rely on G-protein coupled receptors (GPCRs).

Olfactory Signaling Pathway

The aroma of **dihydrojasnone** is detected by olfactory receptors in the nasal cavity. This process initiates a signaling cascade that ultimately leads to the perception of smell in the brain.

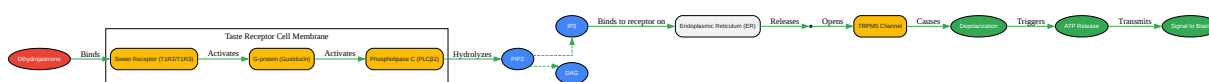


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Olfactory Signaling Pathway for **Dihydrojasmone**

Gustatory Signaling Pathway (Sweet Taste)

The sweet taste component of **dihydrojasmone** is perceived by taste receptors on the tongue. The primary receptor for sweet taste is a heterodimer of two GPCRs, T1R2 and T1R3.



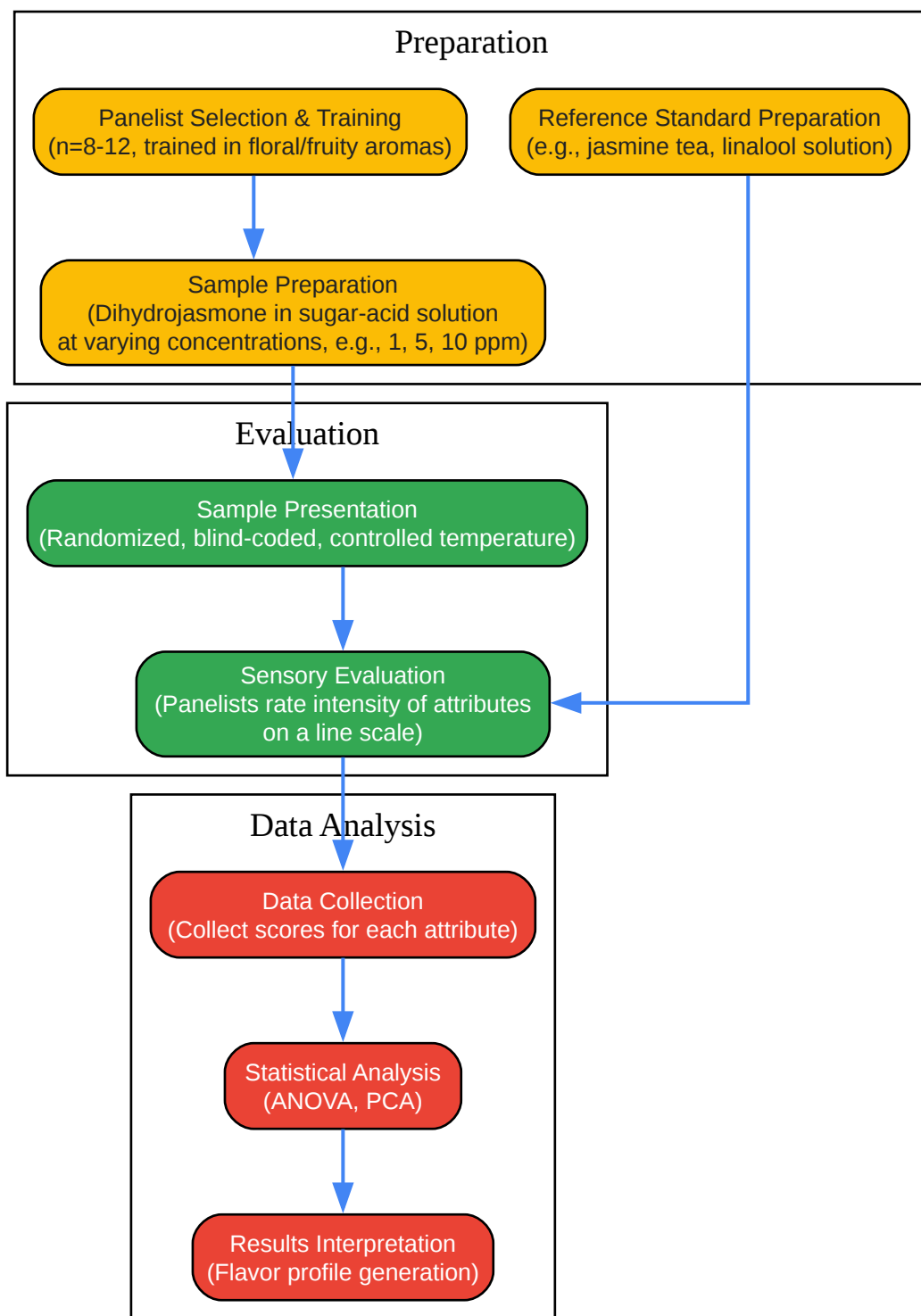
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Gustatory Signaling Pathway for Sweet Taste

Experimental Protocols

Sensory Evaluation Protocol: Descriptive Analysis of Dihydrojasmone in a Beverage Matrix

This protocol outlines a method for the descriptive sensory analysis of **dihydrojasmone** in a model beverage system.



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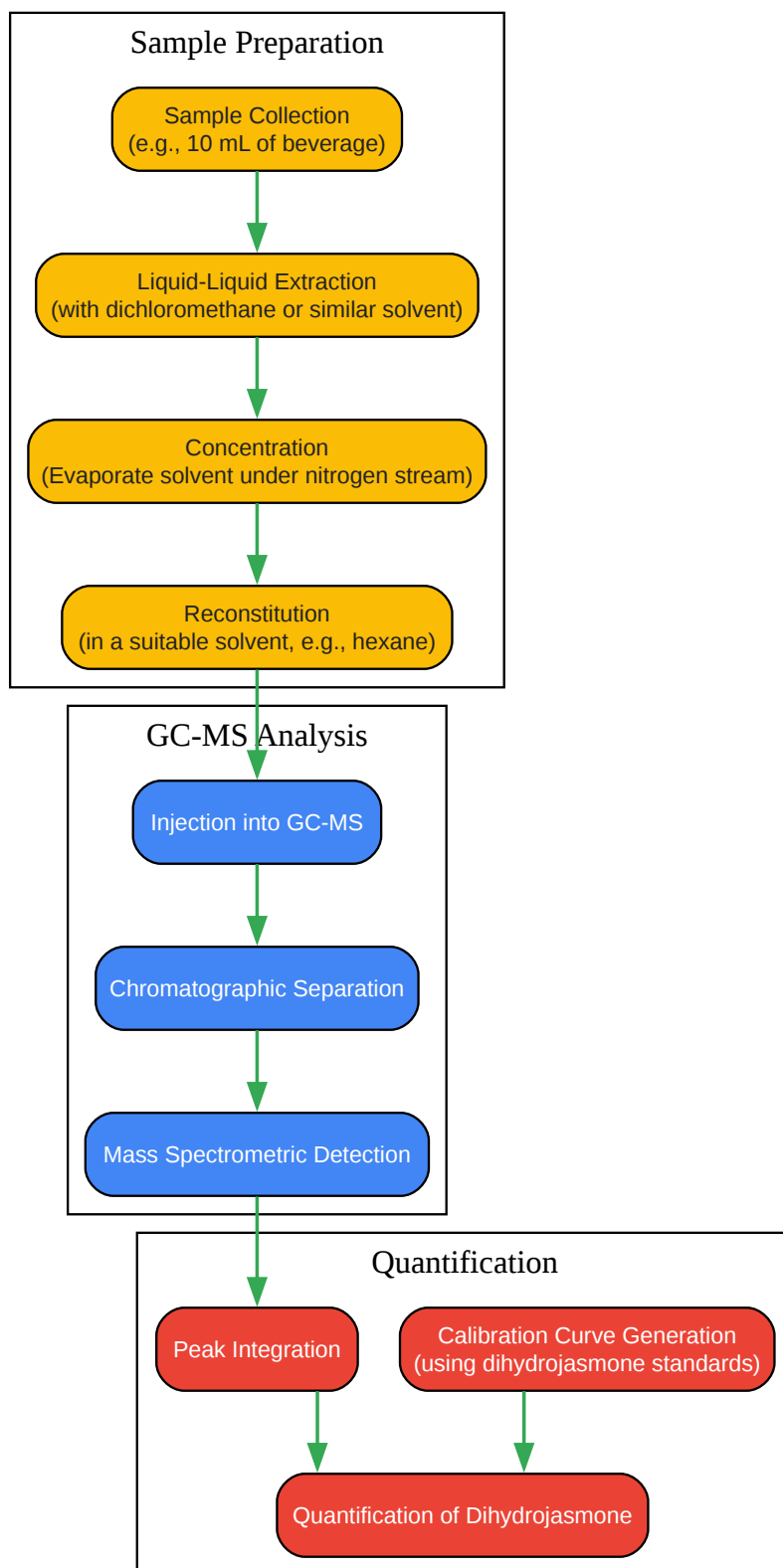
Workflow for Sensory Evaluation

Methodology:

- Panelist Selection and Training:
 - Select 8-12 panelists based on their sensory acuity and ability to describe aromas.
 - Train panelists on the recognition and intensity scaling of floral and fruity aromas using reference standards (e.g., jasmine essential oil, linalool, beta-ionone).
- Sample Preparation:
 - Prepare a base solution of 5% sucrose and 0.1% citric acid in deionized water.
 - Prepare stock solutions of **dihydrojasnone** in ethanol.
 - Spike the base solution with the **dihydrojasnone** stock solution to achieve desired concentrations (e.g., 1, 5, and 10 ppm). Prepare a control sample with only the base solution.
- Sensory Evaluation Session:
 - Present the samples to the panelists in a randomized and blind-coded manner in a sensory evaluation booth with controlled lighting and temperature.
 - Provide panelists with a scoresheet containing a list of descriptive attributes (e.g., jasmine, floral, fruity, green, sweet, woody) and a 15-cm line scale for intensity rating.
 - Instruct panelists to evaluate the aroma and flavor of each sample and rate the intensity of each attribute. Panelists should rinse their mouths with deionized water between samples.
- Data Analysis:
 - Collect the intensity scores from all panelists.
 - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the flavor profiles.

Analytical Protocol: Quantification of Dihydrojasmane in a Beverage Matrix by GC-MS

This protocol provides a method for the extraction and quantification of **dihydrojasmane** from a beverage matrix using Gas Chromatography-Mass Spectrometry (GC-MS).



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Workflow for GC-MS Analysis

Methodology:

- Sample Preparation (Liquid-Liquid Extraction):
 - To 10 mL of the beverage sample in a separatory funnel, add 10 mL of dichloromethane.
 - Shake vigorously for 2 minutes and allow the layers to separate.
 - Collect the organic (bottom) layer.
 - Repeat the extraction twice more with fresh dichloromethane.
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
 - Add an internal standard (e.g., methyl undecanoate) and adjust the final volume to 1 mL with hexane.
- GC-MS Analysis:
 - Gas Chromatograph: Agilent 7890B GC system or equivalent.
 - Mass Spectrometer: Agilent 5977A MSD or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
 - Injection Volume: 1 μ L, splitless mode.
 - Inlet Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp to 150 °C at 5 °C/min.
 - Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-350.
- Quantification:
 - Prepare a series of calibration standards of **dihydrojasmone** with the internal standard in hexane.
 - Analyze the standards using the same GC-MS method.
 - Construct a calibration curve by plotting the ratio of the peak area of **dihydrojasmone** to the peak area of the internal standard against the concentration of **dihydrojasmone**.
 - Quantify the amount of **dihydrojasmone** in the sample extract using the calibration curve.

Stability and Applications

Dihydrojasmone exhibits good stability in a variety of product matrices, including alcoholic fine fragrances, antiperspirants, fabric softeners, liquid detergents, and soaps.[3] Its floral and fruity characteristics make it suitable for a wide range of applications in the food and beverage industry:

- Beverages: Adds floral and fruity notes to non-alcoholic drinks.
- Dairy Products: Provides creamy and lactonic notes to frozen dairy products, and can enhance peach, apricot, and mango flavors.
- Confectionery: Used in chewing gum and other confections for its long-lasting floral and fruity flavor.
- Baked Goods: Can be used to impart subtle floral notes.

Conclusion

Dihydrojasmone is a versatile and stable flavoring ingredient with a desirable floral and fruity profile. Its GRAS status and favorable safety evaluations make it a suitable choice for a variety of food and beverage applications. The protocols provided in this document offer a framework for the sensory and analytical evaluation of **dihydrojasmone**, enabling researchers and product developers to effectively utilize this compound in their formulations. Further research to determine the odor threshold and expand the quantitative usage data across more food categories would be beneficial for the flavor industry.

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